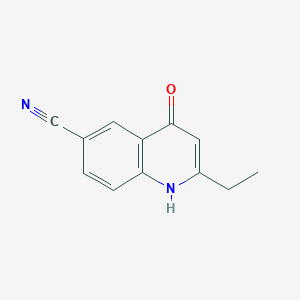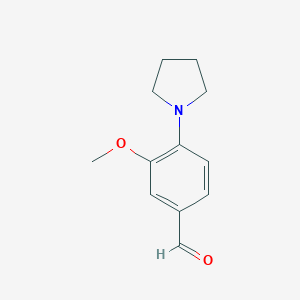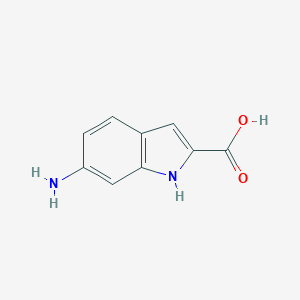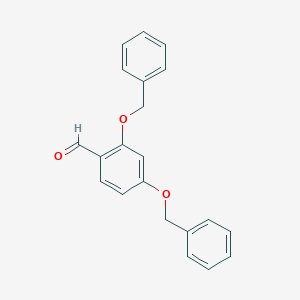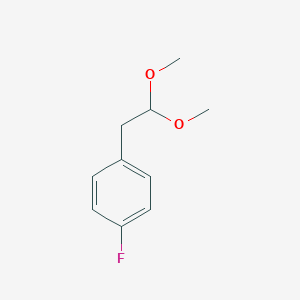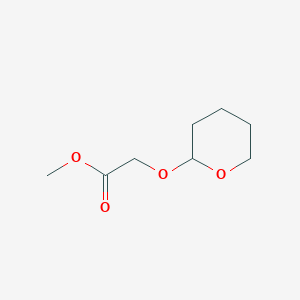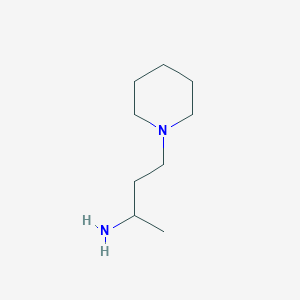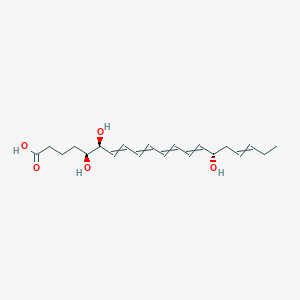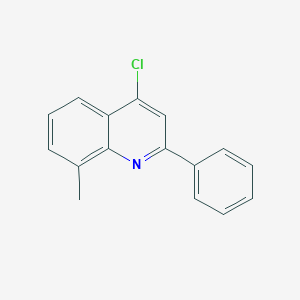
4-Chloro-8-methyl-2-phenylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-8-methyl-2-phenylquinoline, also known as CMQ, is a quinoline derivative that has gained attention in recent years due to its potential biological and pharmacological properties. The compound has been studied extensively for its use in scientific research and has shown promising results in various fields.
Mecanismo De Acción
The exact mechanism of action of 4-Chloro-8-methyl-2-phenylquinoline is not fully understood. However, studies have suggested that the compound may act by inhibiting certain enzymes or proteins that are involved in disease processes. It has also been suggested that 4-Chloro-8-methyl-2-phenylquinoline may act by inducing apoptosis or programmed cell death in cancer cells.
Efectos Bioquímicos Y Fisiológicos
4-Chloro-8-methyl-2-phenylquinoline has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. The compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Chloro-8-methyl-2-phenylquinoline in lab experiments is its relatively low cost and easy availability. The compound is also stable and can be stored for long periods of time. However, one limitation of using 4-Chloro-8-methyl-2-phenylquinoline is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, the compound has not been extensively studied in vivo, which may limit its potential applications.
Direcciones Futuras
There are several future directions for research on 4-Chloro-8-methyl-2-phenylquinoline. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of interest is the study of 4-Chloro-8-methyl-2-phenylquinoline in vivo, which can provide a better understanding of its pharmacological properties. Additionally, further research is needed to explore the potential applications of 4-Chloro-8-methyl-2-phenylquinoline in the treatment of various diseases, including cancer and infectious diseases.
Métodos De Síntesis
The synthesis of 4-Chloro-8-methyl-2-phenylquinoline involves the reaction of 4-chloro-8-methylquinoline with phenylacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified by recrystallization.
Aplicaciones Científicas De Investigación
4-Chloro-8-methyl-2-phenylquinoline has been studied extensively for its potential application in various scientific research fields. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has been used in studies related to Alzheimer's disease, Parkinson's disease, and other neurological disorders. It has also been studied for its potential use in the treatment of tuberculosis and other infectious diseases.
Propiedades
Número CAS |
116689-94-2 |
|---|---|
Nombre del producto |
4-Chloro-8-methyl-2-phenylquinoline |
Fórmula molecular |
C16H12ClN |
Peso molecular |
253.72 g/mol |
Nombre IUPAC |
4-chloro-8-methyl-2-phenylquinoline |
InChI |
InChI=1S/C16H12ClN/c1-11-6-5-9-13-14(17)10-15(18-16(11)13)12-7-3-2-4-8-12/h2-10H,1H3 |
Clave InChI |
QDOISYCRPVREIV-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3)Cl |
SMILES canónico |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3)Cl |
Sinónimos |
4-Chloro-8-methyl-2-phenylquinoline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



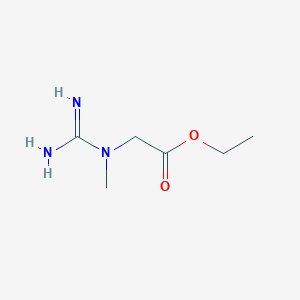
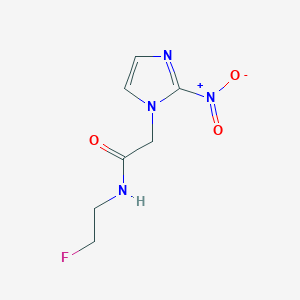
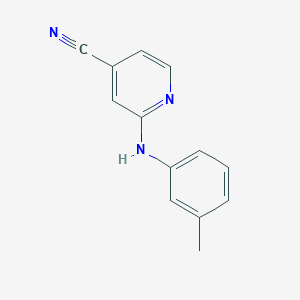
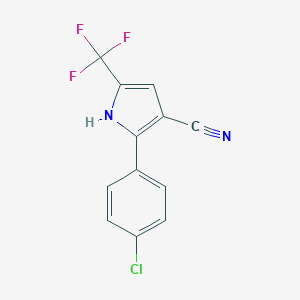
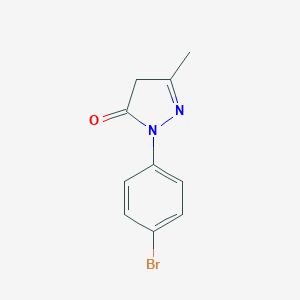
![2-Amino-4-[(3-amino-4-hydroxyphenyl)methyl]phenol](/img/structure/B176353.png)
